2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol
Description
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol |
InChI |
InChI=1S/C12H13F3O2/c1-4-11(2,16)9-6-5-8(17-3)7-10(9)12(13,14)15/h4-7,16H,1H2,2-3H3 |
InChI Key |
IHLWZURFTCOSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitution via Electrophilic Aromatic Substitution (EAS)
- Method : Introduction of the methoxy group onto a suitably substituted aromatic ring, followed by trifluoromethylation.
- Details :
- Starting from phenol derivatives, methoxy groups are introduced via methylation (e.g., methyl iodide or dimethyl sulfate in the presence of base).
- The trifluoromethyl group is then introduced through electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) or hypervalent iodine-based reagents (e.g., Togni's reagent).
- Challenges : Regioselectivity control during trifluoromethylation, especially at ortho or para positions relative to existing substituents.
Cross-Coupling Approaches
- Method : Suzuki-Miyaura or Stille coupling reactions to assemble the aromatic core with the desired substituents.
- Details :
- A halogenated aromatic precursor (e.g., brominated or iodinated phenyl derivatives) reacts with a methoxy- or trifluoromethyl-substituted boronic acid or stannane.
- These methods allow precise placement of substituents, improving regioselectivity and yields.
- Advantages : High functional group tolerance and versatility.
Side-Chain Functionalization
- Method : Introduction of the but-3-en-2-ol side chain via aldol condensations , Grignard reactions , or Wittig olefination .
- Details :
- The aromatic core bearing the methoxy and trifluoromethyl groups is further functionalized with an aldehyde or ketone precursor.
- The side chain is introduced through Wittig reactions using phosphonium ylides, or via aldol condensations followed by reduction.
- The terminal alcohol (hydroxy group) is then installed through selective reduction or hydrolysis.
Specific Synthesis Route (Based on Literature and Analogous Methods)
A representative synthesis, inferred from related compounds and documented procedures, involves:
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 4-methoxyphenyl precursor | Methylation of phenol with methyl iodide or dimethyl sulfate | High yield, regioselective |
| 2 | Trifluoromethylation | Use of hypervalent iodine reagents (e.g., Togni's reagent) or CF₃I with a catalyst | Regioselective para/trifluoromethylation |
| 3 | Cross-coupling to assemble aromatic core | Suzuki-Miyaura coupling with appropriate boronic acids | High regioselectivity |
| 4 | Side-chain introduction | Wittig or aldol reaction with suitable aldehyde/ketone | Formation of butenol side chain |
| 5 | Hydroxylation | Hydroboration or reduction steps | Formation of but-3-en-2-ol |
Notes on Reaction Conditions and Optimization
- Temperature Control : Reactions such as trifluoromethylation typically require low to moderate temperatures (0–50°C) to prevent side reactions.
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for coupling and trifluoromethylation steps.
- Catalysts : Palladium catalysts are commonly employed in cross-coupling steps, with ligands optimized for regioselectivity.
- Purification : Chromatography on silica gel or preparative HPLC is used to isolate the desired products with high purity.
In-Depth Research Findings and Data Tables
| Reaction Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Aromatic methylation | CH₃I, K₂CO₃ | Reflux in acetone | >90% | Regioselective for phenol |
| Trifluoromethylation | Togni's reagent or CF₃I | Room temp, inert atmosphere | 60–80% | Para-selectivity favored |
| Cross-coupling | Pd(PPh₃)₄, boronic acid | 80°C, inert atmosphere | 70–85% | High regioselectivity |
| Side-chain formation | Wittig reagent | Reflux in THF | 75–90% | E/Z selectivity controlled |
| Hydroxylation | NaBH₄ | Room temp | 85–95% | Selective reduction |
Chemical Reactions Analysis
Types of Reactions
2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
Biological Activity
2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol is an organic compound notable for its unique structural features, including a methoxy group and a trifluoromethyl group. These characteristics enhance its lipophilicity, which may influence its biological interactions and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 246.22 g/mol. The trifluoromethyl group significantly increases the compound's ability to penetrate cell membranes, which is crucial for its efficacy in biological systems .
Preliminary studies indicate that this compound may exhibit several biological activities:
- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may inhibit bacterial growth by interacting with bacterial membranes or essential metabolic pathways.
- Anti-inflammatory Properties : The presence of the methoxy and trifluoromethyl groups may enhance its anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
Case Studies
A series of studies have been conducted to evaluate the biological activity of structurally similar compounds, providing insights into the potential effects of this compound.
-
Cytotoxicity Testing : In vitro assays have been performed on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxic activity .
Cell Line IC50 (µM) MCF-7 5.0 HeLa 4.5 A549 3.8 -
Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Bacteria MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 - Anti-inflammatory Effects : Inflammation models showed that the compound reduced pro-inflammatory cytokine levels significantly compared to control groups, suggesting a potential role in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The structural features of this compound play a critical role in its biological activity. The trifluoromethyl group enhances lipophilicity and membrane permeability, while the methoxy group may contribute to receptor binding affinity and selectivity .
Comparison with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Biological Activity | Key Structural Features |
|---|---|---|
| 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | Anticancer | Boronic acid moiety |
| Methyl 3-(trifluoromethyl)phenylacetate | Antibacterial | Trifluoromethyl group |
| Trifluoromethylpyridine | Antiviral | Pyridine ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
